molecular formula C8H6BrNOS B1528976 (2-Bromobenzo[d]thiazol-6-yl)methanol CAS No. 214337-28-7

(2-Bromobenzo[d]thiazol-6-yl)methanol

Cat. No. B1528976
M. Wt: 244.11 g/mol
InChI Key: FMONXQUGLOZBOG-UHFFFAOYSA-N
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Description

“(2-Bromobenzo[d]thiazol-6-yl)methanol” is a chemical compound with the molecular formula C8H6BrNOS . It has an average mass of 244.108 Da and a monoisotopic mass of 242.935333 Da .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “(2-Bromobenzo[d]thiazol-6-yl)methanol”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of “(2-Bromobenzo[d]thiazol-6-yl)methanol” consists of a benzothiazole ring substituted with a bromine atom at the 2nd position and a methanol group at the 6th position .

Scientific Research Applications

Catalysis and Material Science

The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand, similar in structure to (2-Bromobenzo[d]thiazol-6-yl)methanol, in zeolite Y has shown significant potential as a catalyst for the oxidation of primary alcohols and hydrocarbons. This encapsulated catalyst exhibited high catalytic activity, improved stability, and good recyclability, highlighting its utility in material science and catalysis applications (Ghorbanloo & Alamooti, 2017).

Chemical Synthesis

In chemical synthesis, compounds structurally related to (2-Bromobenzo[d]thiazol-6-yl)methanol have been used in various reactions. For instance, the synthesis of (2,3-dihydrobenzo[b][1,4]oxathiin-3-yl)methanols from aryloxymethylthiiranes represents a direct and efficient preparation strategy for these compounds, indicating the versatility of thiazolyl compounds in synthetic chemistry (Dong & Xu, 2018).

Coordination Chemistry and Crystallography

In coordination chemistry and crystallography, the reaction of copper(II) 2-bromobenzoate with picoline in a methanol-water mixture led to the formation of aqua-bridged zigzag copper(II) coordination polymers. These complexes have been characterized and analyzed using various techniques, demonstrating the role of similar thiazol compounds in forming complex molecular structures (Sharma et al., 2014).

Organic Chemistry

In the field of organic chemistry, thiazole-based compounds similar to (2-Bromobenzo[d]thiazol-6-yl)methanol have been involved in the synthesis of diverse organic structures. For example, the synthesis of 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-ones demonstrated significant activity against seizures, showcasing the potential of thiazole derivatives in creating bioactive molecules (Ugale et al., 2012).

properties

IUPAC Name

(2-bromo-1,3-benzothiazol-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMONXQUGLOZBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CO)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromobenzo[d]thiazol-6-yl)methanol

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-bromobenzo[d]thiazole-6-carboxylate (5.0 g, 17.5 mmol) from Step 1 of this Example in anhydrous CH2Cl2 was added DIBAL-H (1.0 M in CH2Cl2, 36.7 mL, 36.7 mmol) slowly at −78° C. The solution was stirred at −78° C. for 2 h. The resulting mixture was quenched with 10 mL of saturated aq sodium potassium tartrate at −78° C. After slowly warming to 0° C., the mixture was further treated with 50 mL of saturated aq sodium potassium tartrate and stirred at rt for 2 h. The aqueous layer was separated and extracted with CH2Cl2 (3×100 mL). The combined organic layers were washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product was purified on a silica gel column using a mixture of EtOAc-hexanes (2:3, v/v) as eluent to give (2-bromobenzo[d]thiazol-6-yl)methanol as a white solid (3.4 g, 80%). 1H NMR (300 MHz, CDCl3) δ 7.96 (d, J=8.3 Hz, 1H), 7.85 (s, 1H), 7.45 (dd, J=1.4, 8.4 Hz, 1H), 4.83 (s, 2H), 1.86 (br s, 1H). LCMS (ESI) m/z 244, 246 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
36.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Bromobenzo[d]thiazol-6-yl)methanol
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Citations

For This Compound
1
Citations
B Czako, JR Marszalek, JP Burke… - Journal of medicinal …, 2020 - ACS Publications
Tumor-associated macrophages (TAMs) have a significant presence in the tumor stroma across multiple human malignancies and are believed to be beneficial to tumor growth. …
Number of citations: 13 pubs.acs.org

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